molecular formula C13H13ClN2O3S2 B8263430 6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride

6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride

Cat. No.: B8263430
M. Wt: 344.8 g/mol
InChI Key: PTROLENQZFIXSA-UHFFFAOYSA-N
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Description

6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride is a synthetic compound known for its potential biological activities This compound belongs to the class of dithiolopyrrolones, which are characterized by their unique dithiolo ring structure fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride involves several key steps:

    Formation of the Dithiolo Ring: The initial step involves the formation of the dithiolo ring through a cyclization reaction. This is typically achieved by reacting a suitable precursor with sulfur sources under controlled conditions.

    Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate compound.

    Attachment of the 2,4-Dimethoxyphenyl Group: The final step involves the attachment of the 2,4-dimethoxyphenyl group via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the amino and phenyl groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It may inhibit or activate enzymes involved in critical biochemical pathways.

    Modulating Receptor Activity: The compound can interact with cellular receptors, altering signal transduction and cellular responses.

    Influencing Gene Expression: It may affect the expression of genes related to immune response and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(2,4-dichlorophenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one
  • 6-Amino-4-(2,4-dimethylphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one

Uniqueness

Compared to similar compounds, 6-Amino-4-(2,4-dimethoxyphenyl)-[1,2]dithiolo[4,3-b]pyrrol-5(4H)-one hydrochloride is unique due to the presence of the 2,4-dimethoxyphenyl group, which enhances its chemical stability and biological activity. This structural feature may contribute to its higher efficacy in raising leukocyte counts and its potential therapeutic applications .

Properties

IUPAC Name

6-amino-4-(2,4-dimethoxyphenyl)dithiolo[4,3-b]pyrrol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2.ClH/c1-17-7-3-4-8(10(5-7)18-2)15-9-6-19-20-12(9)11(14)13(15)16;/h3-6H,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTROLENQZFIXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=CSSC3=C(C2=O)N)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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